Elimination of Hydrogen Bond Donor Capacity Through N-Ethyl Tertiary Amide Architecture Compared to Secondary Amide Analogs
N-(Adamantan-2-yl)-N-ethyl-4-fluorobenzamide possesses zero hydrogen bond donors (Hdon = 0) due to its N-ethyl tertiary amide architecture, as documented in the Hit2Lead computed property dataset . This contrasts directly with its closest secondary amide analog, 4-fluoro-N-adamantan-2-yl-benzamide (CAS 438480-53-6, molecular formula C17H20FNO), which retains one hydrogen bond donor (Hdon = 1) on the amide nitrogen . In the context of CNS drug discovery, a reduction from Hdon = 1 to Hdon = 0 is recognized as a favorable physicochemical shift, as hydrogen bond donors are penalized in blood-brain barrier penetration models and contribute to increased efflux transporter recognition [1]. This structural difference means that the tertiary amide cannot act as a hydrogen bond donor in target binding interactions, potentially altering selectivity profiles compared to secondary amide analogs.
| Evidence Dimension | Hydrogen Bond Donor Count (Hdon) |
|---|---|
| Target Compound Data | Hdon = 0 (tertiary amide, no N-H proton) |
| Comparator Or Baseline | 4-Fluoro-N-adamantan-2-yl-benzamide (CAS 438480-53-6): Hdon = 1 (secondary amide, N-H present) |
| Quantified Difference | ΔHdon = -1 (complete elimination of hydrogen bond donor capacity) |
| Conditions | Computed physicochemical properties; target compound data from Hit2Lead SC-7930265 database entry; comparator structural inference from molecular formula C17H20FNO (MW 273.35) indicating absence of N-ethyl group |
Why This Matters
Compounds with Hdon = 0 are strongly preferred in CNS screening libraries because they avoid the blood-brain barrier permeability penalty associated with hydrogen bond donors, making this compound a more suitable candidate for CNS-targeted screening campaigns than its secondary amide counterpart.
- [1] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2, 541-553. DOI: 10.1602/neurorx.2.4.541. View Source
